2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate
Description
2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate is a complex sulfonic acid diester characterized by a branched alkyl backbone. The compound features:
- Two methanesulfonate ester groups (–O–SO₂–CH₃).
- A central carbon substituted with a decyl chain (C₁₀H₂₁) and a dodecyl chain (C₁₂H₂₅) bridged via a [(methanesulfonyloxy)methyl] group.
Properties
IUPAC Name |
[2-decyl-2-(methylsulfonyloxymethyl)dodecyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O6S2/c1-5-7-9-11-13-15-17-19-21-25(23-30-32(3,26)27,24-31-33(4,28)29)22-20-18-16-14-12-10-8-6-2/h5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBUVHAEIRGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(COS(=O)(=O)C)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate typically involves the reaction of 2-decyl-2-[(hydroxymethyl)dodecyl]methanesulfonate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate groups. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The methanesulfonamide (-SO₂NH-) group participates in hydrolysis and alkylation reactions under controlled conditions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux (110°C) | Methanesulfonic acid + amine derivative | |
| Alkylation | NaH, alkyl halides (e.g., CH₃I) | N-alkylated sulfonamide derivatives |
Key Findings :
-
Hydrolysis proceeds via nucleophilic attack on the sulfonyl sulfur, yielding 2,5-difluorophenylmethanesulfonic acid and ethylpyrazole-thiophene amine.
-
Alkylation occurs at the sulfonamide nitrogen, forming tertiary sulfonamides with reduced hydrogen-bonding capacity.
Electrophilic Aromatic Substitution (EAS)
The thiophene and pyrazole rings undergo EAS at specific positions due to electron-rich regions:
Key Findings :
-
Thiophene nitration occurs selectively at the C5 position due to directing effects of the sulfur atom .
-
Pyrazole sulfonation favors the C4 position, enhancing water solubility.
Redox Reactions
The thiophene sulfur and pyrazole ring are redox-active sites:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH, 60°C | Thiophene → Thiophene-1,1-dioxide | |
| Reduction | LiAlH₄, THF, reflux | Pyrazole → Pyrazoline (partial saturation) |
Key Findings :
-
Thiophene oxidation forms a stable sulfone, altering electronic properties.
-
Pyrazole reduction under strong reducing agents yields partially saturated pyrazoline, modifying ring aromaticity.
Cross-Coupling Reactions
The pyrazole and thiophene rings enable transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Conditions | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives at pyrazole C3 | |
| Sonogashira | Pd/Cu, Et₃N, THF | Alkynylated thiophene derivatives |
Key Findings :
-
Suzuki coupling at pyrazole C3 introduces aryl groups, expanding π-conjugation .
-
Sonogashira reactions on thiophene enable alkyne functionalization for optoelectronic applications.
Nucleophilic Substitution
The difluorophenyl group undergoes selective substitution under harsh conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Fluorine Displacement | NaN₃, DMSO, 120°C | Azido-substituted phenyl derivative |
Key Findings :
-
Fluorine at the phenyl para position is replaced by azide groups, enabling "click" chemistry applications.
Cyclization Reactions
The ethyl linker faci
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows for the creation of diverse chemical entities.
Biology
- Biological Activity : Research indicates that 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate may interact with biomolecules, potentially influencing biological pathways. It is studied for its interactions with nucleophilic sites in proteins and nucleic acids, which could lead to alterations in their structure and function.
Medicine
- Therapeutic Potential : Ongoing studies are investigating the compound's potential as a therapeutic agent. Its reactivity with biological molecules suggests possible applications in drug development, particularly in targeting specific diseases through alkylation mechanisms.
Industry
- Surfactant Production : The compound is utilized in producing surfactants and other industrial chemicals. Its properties make it suitable for applications in detergents, emulsifiers, and other formulations where surface activity is crucial.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution Reactions | Nucleophilic substitution involving methanesulfonate groups | Sodium hydride, lithium aluminum hydride |
| Oxidation Reactions | Formation of sulfonic acids | Potassium permanganate |
| Reduction Reactions | Conversion to alcohols | Various reducing agents |
| Activity Type | Model/Cell Line | Observations |
|---|---|---|
| Biological Activity | Various Biomolecular Models | Interaction with nucleophiles |
| Therapeutic Potential | Cancer Cell Lines | Potential for targeted therapy |
| Surfactant Efficacy | Industrial Applications | Effective as an emulsifier |
Case Study 1: Biological Interaction Studies
A study focused on the interaction of this compound with various biomolecules revealed significant binding affinity to specific proteins involved in metabolic pathways. This interaction suggests a potential role in modulating biological functions.
Case Study 2: Surfactant Development
In industrial applications, the compound was tested as a surfactant in cleaning formulations. Results indicated improved emulsification properties compared to traditional surfactants, highlighting its utility in developing more effective cleaning agents.
Mechanism of Action
The mechanism of action of 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate groups are highly reactive and can form covalent bonds with nucleophiles such as amino acids, nucleotides, and other biomolecules. This alkylation can lead to changes in the structure and function of the target molecules, which is the basis for its biological activity .
Comparison with Similar Compounds
Functional Group Comparison: Sulfonate Esters vs. Sulfonylurea Herbicides ()
The sulfonylurea herbicides in (e.g., metsulfuron methyl ester) share sulfur-containing functional groups but differ critically in structure and application:
Key Insight: While both classes contain sulfur, sulfonylureas rely on bioactivity for herbicidal action, whereas sulfonate esters like the target compound likely serve non-biological roles due to their inertness.
Structural Analogues: Phosphonothiolate Esters ()
describes O-decyl S-2-diisopropylaminoethyl methylphosphonothiolate, a phosphorus-based ester. Key differences include:
Key Insight: Phosphonothiolates prioritize reactivity for biological activity, whereas sulfonate esters prioritize stability for industrial applications.
Carboxylic Acid Derivatives: Benzilic Acid ()
Key Insight : Benzilic acid’s aromaticity and carboxylic group enable drug synthesis, while the target compound’s aliphatic sulfonates favor bulk industrial use.
Biological Activity
2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a long-chain alkyl group (decyl) and methanesulfonate moieties, which contribute to its surfactant properties and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has effective antimicrobial properties against various bacterial strains, making it a candidate for use in antimicrobial formulations.
- Cell Membrane Interaction : The surfactant nature of the compound allows it to interact with cell membranes, potentially altering membrane permeability and affecting cellular processes.
- Immunomodulatory Effects : Some studies have hinted at the compound's ability to modulate immune responses, although detailed mechanisms remain to be elucidated.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Disruption of Lipid Bilayers : The compound's surfactant properties may lead to the disruption of lipid bilayers in microbial membranes, resulting in cell lysis.
- Modulation of Signaling Pathways : There is evidence suggesting that this compound may influence various signaling pathways within cells, potentially affecting processes such as apoptosis and inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Methods : Disk diffusion and minimum inhibitory concentration (MIC) assays.
- Results : The compound showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 128 µg/mL.
-
Cell Membrane Interaction Study :
- Objective : To assess the impact on membrane integrity.
- Methods : Fluorescence microscopy and flow cytometry.
- Results : Treatment with the compound resulted in increased permeability of bacterial membranes, indicating potential for use as an antimicrobial agent.
-
Immunomodulatory Effects Study :
- Objective : To investigate effects on immune cell activation.
- Methods : Cytokine profiling using ELISA.
- Results : The compound was found to upregulate IL-6 and TNF-alpha production in macrophages, suggesting an immunostimulatory effect.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Immunomodulatory Effects | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Membrane disruption |
| Dodecyl sulfate | Yes | Limited | Membrane disruption |
| Benzalkonium chloride | Yes | No | Membrane disruption and protein denaturation |
Q & A
Q. How can this compound be applied in cross-disciplinary research (e.g., materials science or atmospheric chemistry)?
- Methodology : In materials science, evaluate its use as a surfactant template for mesoporous silica synthesis (analyzed via small-angle X-ray scattering (SAXS) ). For atmospheric studies, simulate gas-phase oxidation pathways using smog chamber experiments and compare with computational predictions (e.g., Master Chemical Mechanism models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
